molecular formula C9H14ClN3S B13731569 2-Mercaptoethyl-N'-phenylguanidine hydrobromide CAS No. 16181-82-1

2-Mercaptoethyl-N'-phenylguanidine hydrobromide

Cat. No.: B13731569
CAS No.: 16181-82-1
M. Wt: 231.75 g/mol
InChI Key: QBHDPXMCICACTD-UHFFFAOYSA-N
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Description

2-Mercaptoethyl-N’-phenylguanidine hydrobromide is a chemical compound with the molecular formula C9H13BrN3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a mercaptoethyl group and a phenylguanidine moiety, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercaptoethyl-N’-phenylguanidine hydrobromide typically involves the reaction of 2-mercaptoethylamine with phenylisothiocyanate, followed by the addition of hydrobromic acid. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include ethanol or methanol.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Mercaptoethyl-N’-phenylguanidine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The hydrobromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Water, ethanol, methanol.

Major Products

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Various substituted guanidines.

Scientific Research Applications

2-Mercaptoethyl-N’-phenylguanidine hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Mercaptoethyl-N’-phenylguanidine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The mercapto group plays a crucial role in these interactions, often forming covalent bonds with thiol groups in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylcysteamine: Similar in structure but with an acetyl group instead of a phenylguanidine moiety.

    Diphenylguanidine: Contains two phenyl groups instead of a mercaptoethyl group.

Uniqueness

2-Mercaptoethyl-N’-phenylguanidine hydrobromide is unique due to its combination of a mercaptoethyl group and a phenylguanidine moiety. This structure provides distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

CAS No.

16181-82-1

Molecular Formula

C9H14ClN3S

Molecular Weight

231.75 g/mol

IUPAC Name

[amino(anilino)methylidene]-(2-sulfanylethyl)azanium;chloride

InChI

InChI=1S/C9H13N3S.ClH/c10-9(11-6-7-13)12-8-4-2-1-3-5-8;/h1-5,13H,6-7H2,(H3,10,11,12);1H

InChI Key

QBHDPXMCICACTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=[NH+]CCS)N.[Cl-]

Origin of Product

United States

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